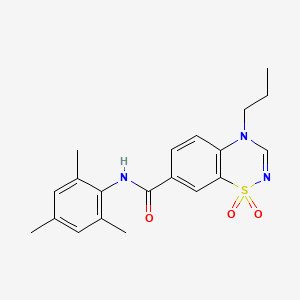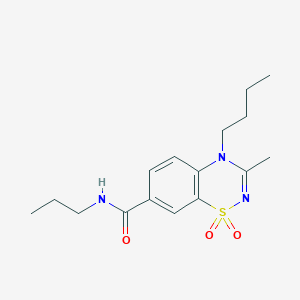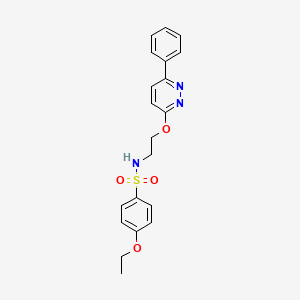![molecular formula C26H31N5O2S B11238620 2-[(3-methoxybenzyl)sulfanyl]-5-methyl-N-(2-methylphenyl)-7-(2-methylpropyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11238620.png)
2-[(3-methoxybenzyl)sulfanyl]-5-methyl-N-(2-methylphenyl)-7-(2-methylpropyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-methoxybenzyl)sulfanyl]-5-methyl-N-(2-methylphenyl)-7-(2-methylpropyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a methoxybenzyl group, and a sulfanyl linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methoxybenzyl)sulfanyl]-5-methyl-N-(2-methylphenyl)-7-(2-methylpropyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyrimidine core, introduction of the methoxybenzyl group, and the sulfanyl linkage. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes the use of scalable reaction conditions, continuous flow reactors, and automated processes to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-methoxybenzyl)sulfanyl]-5-methyl-N-(2-methylphenyl)-7-(2-methylpropyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The methoxybenzyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2-[(3-methoxybenzyl)sulfanyl]-5-methyl-N-(2-methylphenyl)-7-(2-methylpropyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[(3-methoxybenzyl)sulfanyl]-5-methyl-N-(2-methylphenyl)-7-(2-methylpropyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[4,5-BIS(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- 2,4,6-三(4-氨基苯基)-1,3,5-三嗪
Uniqueness
2-[(3-methoxybenzyl)sulfanyl]-5-methyl-N-(2-methylphenyl)-7-(2-methylpropyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific combination of functional groups and structural features
Propriétés
Formule moléculaire |
C26H31N5O2S |
|---|---|
Poids moléculaire |
477.6 g/mol |
Nom IUPAC |
2-[(3-methoxyphenyl)methylsulfanyl]-5-methyl-N-(2-methylphenyl)-7-(2-methylpropyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C26H31N5O2S/c1-16(2)13-22-23(24(32)28-21-12-7-6-9-17(21)3)18(4)27-25-29-26(30-31(22)25)34-15-19-10-8-11-20(14-19)33-5/h6-12,14,16,22H,13,15H2,1-5H3,(H,28,32)(H,27,29,30) |
Clé InChI |
NUBHLJPMNIYDKP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC(=NN3C2CC(C)C)SCC4=CC(=CC=C4)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-chlorobenzyl)sulfonyl]-N-(2,4-dimethoxyphenyl)piperidine-3-carboxamide](/img/structure/B11238537.png)
![ethyl 4-{[5-(4-hydroxyphenyl)-3H-imidazo[1,2-b][1,2,4]triazol-6-yl]amino}benzoate](/img/structure/B11238539.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-hydroxyphenyl)acetamide](/img/structure/B11238544.png)


![1-[(2-chlorobenzyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}piperidine-3-carboxamide](/img/structure/B11238563.png)
![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B11238579.png)

![2-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol](/img/structure/B11238598.png)
![5-(Pyridin-2-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11238602.png)
![N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}cyclohexanamine](/img/structure/B11238605.png)
![6-(4-benzylpiperidin-1-yl)-N-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11238615.png)
![N~4~-(2-methylphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11238622.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B11238629.png)
